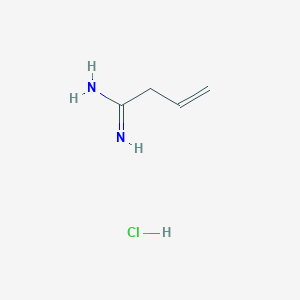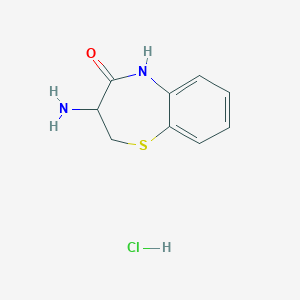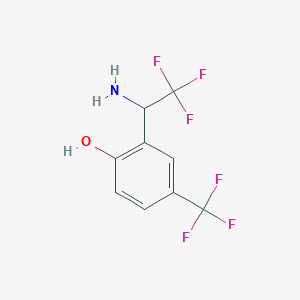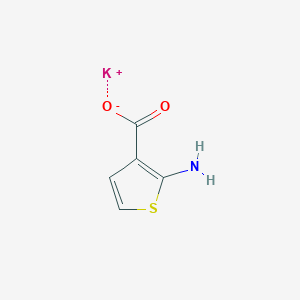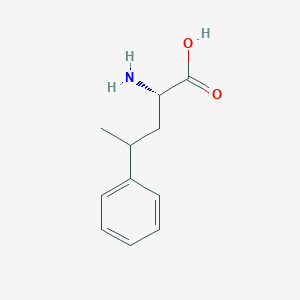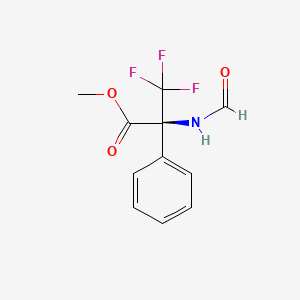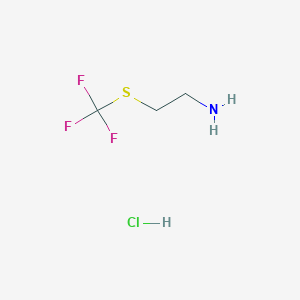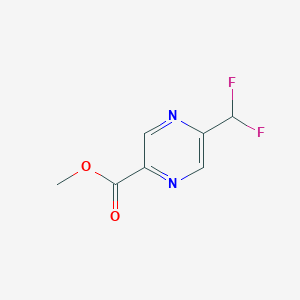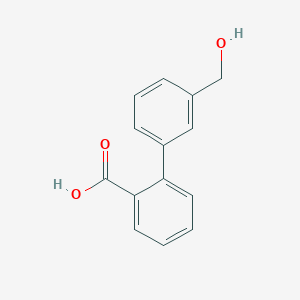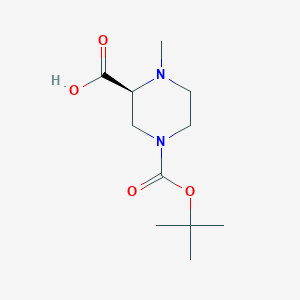
(3S)-4-Methyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-Methyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester, 95% (hereafter referred to as 4-MPDBT) is a synthetic compound with various applications in scientific research. It is a derivative of piperazine and is a white crystalline powder with a molecular weight of 298.41 g/mol. 4-MPDBT is a popular choice for scientists due to its versatile properties and wide range of applications. It has been used in a variety of laboratory experiments and studies, ranging from biochemical to physiological research.
科学研究应用
4-MPDBT has a wide range of applications in scientific research. It has been used as a substrate for biochemical studies, such as the study of enzyme kinetics and metabolic pathways. It has also been used in the study of cell signaling pathways, as well as in the study of the structure and function of proteins. Additionally, it has been used in the study of the physiological effects of drugs, as well as in the study of the pharmacokinetics of drugs.
作用机制
The mechanism of action of 4-MPDBT is not well understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT2A receptor. It is also believed to act as an antagonist at certain other receptors, such as the GABA-A receptor. Additionally, it is believed to interact with certain enzymes, such as the enzyme monoamine oxidase.
Biochemical and Physiological Effects
4-MPDBT has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which can lead to an antidepressant effect. It has also been shown to reduce anxiety levels, as well as to increase the levels of dopamine in the brain. Additionally, it has been shown to reduce the levels of the stress hormone cortisol in the body.
实验室实验的优点和局限性
4-MPDBT has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a stable compound that can be stored for long periods of time. Additionally, it is a potent compound, so small amounts are required for experiments. However, it is important to note that 4-MPDBT is a synthetic compound, so it is not found in nature and may have unknown effects on the body.
未来方向
There are a number of potential future directions for the use of 4-MPDBT. It could potentially be used as a therapeutic agent for the treatment of depression and anxiety disorders. Additionally, it could be used in the study of the pharmacokinetics of drugs, as well as in the study of the structure and function of proteins. Finally, it could be used in the study of cell signaling pathways, as well as in the study of enzyme kinetics and metabolic pathways.
合成方法
4-MPDBT is synthesized by a process known as Wittig-type condensation. This involves the reaction of an aldehyde or ketone with a phosphonium salt, followed by a dehydration process. The reaction of the aldehyde or ketone with the phosphonium salt produces an oxaphosphetane, which is then dehydrated to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
属性
IUPAC Name |
(2S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZNEKDBBGXKOE-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-Methyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


